molecular formula C11H15N5O2 B3334677 1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 1001519-02-3

1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B3334677
CAS No.: 1001519-02-3
M. Wt: 249.27 g/mol
InChI Key: OLOSNBSVZWZCOS-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings substituted with methyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a diketone or β-keto ester under acidic or basic conditions.

    Substitution Reactions:

    Nitro Group Introduction: The nitro group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Final Assembly: The final step involves the coupling of the substituted pyrazole rings through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon with hydrogen gas, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Chemical Reactivity: The presence of electron-donating methyl groups and electron-withdrawing nitro groups can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and biological activity.

    1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-nitro-1H-pyrazole: Similar structure but with different substitution patterns, affecting its chemical and biological properties.

Properties

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-7-5-8(2)14(12-7)6-15-10(4)11(16(17)18)9(3)13-15/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOSNBSVZWZCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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